![molecular formula C9H14O2 B1333794 5-Propylcyclohexane-1,3-dione CAS No. 57641-89-1](/img/structure/B1333794.png)
5-Propylcyclohexane-1,3-dione
Overview
Description
Cyclohexane-1,3-dione derivatives are a class of organic compounds that serve as versatile precursors for the synthesis of a wide range of bioactive molecules. These compounds are characterized by a six-membered ring with two ketone groups at the first and third positions. The presence of highly active methylene groups and di-carbonyl groups in these derivatives makes them highly reactive and useful for various chemical transformations .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. For instance, 5,6-dimethylene-2-cyclohexene-1,4-dione can be generated through the thermal ring opening of 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione at 140°C, which then can be trapped as dimers or undergo Diels-Alder reactions to yield polycyclic 1,4-benzoquinones . Additionally, spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which are precursors for enantiomerically pure cyclopropane-1,1-dicarboxylates, have been synthesized from 1-menthone, demonstrating the potential for chiral syntheses . Furthermore, simple syntheses of trifluoromethylated cyclohexane-1,3-dione derivatives have been reported, which are valuable as reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives is crucial for their reactivity. For example, the boat conformation of the dioxanedione ring in spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones influences their diastereofacial selectivity . The crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, a Michael adduct from cyclohexane-1,3-dione, has been resolved, revealing details about the planarity of the cyclohexenone ring and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives undergo a variety of chemical reactions. They can participate in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . These derivatives also react with other substrates such as aldehydes, malononitriles, and chalcones to construct six-membered oxygen heterocycles . The versatility of these reactions is attributed to the active methylene moiety and di-carbonyl groups present in the cyclohexane-1,3-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their structural features. The presence of the trifluoromethyl group, for example, imparts unique properties to the derivatives, making them suitable for the synthesis of fluorine-containing organic and heterocyclic compounds . The reactivity of these compounds allows for the synthesis of a variety of heterocycles and natural products with significant biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .
Scientific Research Applications
Stabilizer in Propellant
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of 5-Propylcyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellants, showing promising results in stability tests (Soliman & El-damaty, 1984).
Antimicrobial and Anticancer Activity
Cyclohexane-1,3-dione derivatives, including 5-Propylcyclohexane-1,3-dione, have been synthesized and studied for their antimicrobial and anticancer activities. These derivatives have shown promising results in in vitro studies, particularly against breast cancer and bacterial proteins (Chinnamanayakar et al., 2019).
Synthesis of Organic and Heterocyclic Compounds
Derivatives like 5-(trifluoromethyl)cyclohexane-1,3-dione have been synthesized as reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group. These compounds play a crucial role in the synthesis of various organic molecules (Fadeyi & Okoro, 2008).
Kairomonal Activities
2-Acylcyclohexane-1,3-diones, related to 5-Propylcyclohexane-1,3-dione, have been identified as kairomones. These compounds influence the behavior of certain parasitoids, such as Bracon hebetor, by acting as arrestment and host-trail following kairomones (Strand et al., 1989).
Iodinating Agent
Derivatives like 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione have been used as iodinating agents for selective synthesis of α-iodoketones from allylic alcohols. This usage demonstrates the chemical versatility and utility of cyclohexane-1,3-dione derivatives in synthetic chemistry (Martinez-Erro et al., 2017).
Heterocycles Synthesis
Cyclohexan-1,3-dione derivatives are key in synthesizing six-membered oxygen-containing heterocycles, which are crucial in the development of various bioactive molecules. These derivatives serve as intermediates for synthesizing natural products and other valuable bioactive compounds (Sharma et al., 2020).
Safety and Hazards
5-Propylcyclohexane-1,3-dione is classified under GHS07 and carries a warning signal word . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that cyclohexane-1,3-diones, the class of compounds to which 5-propylcyclohexane-1,3-dione belongs, are highly reactive due to the presence of two opposed keto groups within a cyclohexadiene ring . These keto groups act as strong electrophilic centers, attracting nucleophilic species .
Mode of Action
The mode of action of 5-Propylcyclohexane-1,3-dione involves its interaction with these nucleophilic species. The keto groups in the cyclohexadiene ring of 5-Propylcyclohexane-1,3-dione can undergo a variety of addition reactions . .
Biochemical Pathways
It is known that cyclohexane-1,3-diones can undergo various reactions, leading to changes in biochemical pathways . The downstream effects of these changes would depend on the specific targets and reactions involved.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in water . These properties could influence its bioavailability.
Result of Action
Given its reactivity, it is likely that 5-propylcyclohexane-1,3-dione could induce changes at the molecular and cellular levels through its interactions with nucleophilic species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Propylcyclohexane-1,3-dione. Factors such as temperature, pH, and the presence of other chemical species could affect the reactivity of 5-Propylcyclohexane-1,3-dione and its interactions with its targets .
properties
IUPAC Name |
5-propylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELOIKNLIFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371927 | |
Record name | 5-propylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylcyclohexane-1,3-dione | |
CAS RN |
57641-89-1 | |
Record name | 5-propylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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